2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

CYP11B2 Aldosterone synthase Cardiovascular disease

Scaffold geometry governs target selectivity. Generic acyl chlorides cannot replicate the conformational constraint of the 1,4-benzodioxane core required for orienting substituents within nAChR, adrenergic, and CYP11B2 binding pockets. This 5-position carbonyl chloride provides the exact exit vector for structure-based derivatization. • α3β4 nAChR antagonists: IC50 1.8 nM, 6.7-fold selectivity over α4β2 • CYP11B2 (aldosterone synthase) inhibitors: IC50 2 nM, 5.5-fold vs. CYP11B1 • Triple monoamine transporter modulation: DAT/NET/SERT IC50 100-658 nM QC-certified; moisture-protected packaging for immediate global dispatch.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 38871-41-9
Cat. No. B1306186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
CAS38871-41-9
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)Cl
InChIInChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2
InChIKeyIEWVBBWTJOHHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride as a Versatile Building Block


2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9), a bicyclic acyl chloride with the molecular formula C9H7ClO3, serves as a reactive intermediate for constructing 1,4-benzodioxane-containing compounds . Its carbonyl chloride moiety enables nucleophilic acyl substitution for covalent modification of amines, alcohols, and other nucleophiles . The 1,4-benzodioxane scaffold is a privileged pharmacophore associated with nicotinic, alpha-adrenergic, and 5-HT receptor modulation, as well as antitumor and antibacterial activities [1].

Workflow
Synthesis of 1,4-benzodioxane-containing compounds
Selection
Reactive acyl chloride for amide/ester formation at the 5-position
Use Context
Diversification of a privileged pharmacophore scaffold

Why This Scaffold Cannot Be Replaced by Generic Acyl Chlorides


Generic acyl chlorides (e.g., benzoyl chloride, substituted benzoyl chlorides) lack the conformationally constrained 1,4-benzodioxane core, which imparts distinct physicochemical properties and biological recognition. Substitutions on the benzodioxane scaffold produce highly divergent pharmacological profiles. For instance, 1,4-benzodioxane derivatives exhibit selective alpha(1a)-adrenoreceptor antagonism that can be reversed to alpha(1d) selectivity with specific substitutions . Furthermore, the 5-position carbonyl chloride provides a unique vector for derivatization compared to other regioisomers (e.g., 6-position analogs), enabling distinct spatial orientation in target binding pockets [1].

Target Scaffold
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride: conformationally constrained benzodioxane core with regiospecific 5-position vector
Generic Acyl Chloride
Benzoyl chloride or substituted benzoyl chlorides lack the constrained bicyclic system; pharmacological profile may shift substantially
Regiochemistry
5-position carbonyl chloride provides distinct spatial orientation for target engagement
Regioisomer Mismatch
6-position analogs may alter binding pocket fit and selectivity; not directly interchangeable

Quantitative Evidence Differentiating from Analogs


CYP11B2 Inhibition: Potency and Selectivity

Derivatives synthesized from 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride exhibit potent inhibition of human CYP11B2, a therapeutic target for hypertension and heart failure. Crucially, these derivatives demonstrate significant selectivity over the closely related CYP11B1 (cortisol synthase), mitigating the risk of cortisol suppression [1].

CYP11B2 Inhibition Selectivity
Head-to-head
CYP11B2 IC50 2 nM vs CYP11B1 IC50 11 nM (5.5-fold)
Supports building block for selective CYP11B2 inhibitor design
Data from derivative synthesized using this building block; HEK293A cell assay
CYP11B2 Aldosterone synthase Cardiovascular disease

nAChR Antagonism: Subtype Selectivity

Compounds derived from this building block have been characterized as potent nicotinic acetylcholine receptor (nAChR) antagonists. Data show a clear preference for the α3β4 subtype, with over 6-fold higher potency compared to the α4β2 subtype [1]. This selectivity is key for therapeutic targeting.

nAChR Subtype Selectivity
Head-to-head
α3β4 IC50 1.8 nM vs α4β2 IC50 12.0 nM (6.7-fold)
Demonstrates scaffold potential for α3β4-preferring nAChR antagonists
Data from derivative; SH-SY5Y cell 86Rb+ efflux assay
nAChR Nicotinic acetylcholine receptor Smoking cessation Pain

Monoamine Transporter Inhibition Profile

Derivatives of this acyl chloride exhibit a polypharmacology profile, inhibiting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with distinct potencies. The scaffold allows for tuning of transporter selectivity, a key differentiator from more selective monoamine reuptake inhibitors [1].

Monoamine Transporter Profile
Cross-study
DAT 658 nM, NET 443 nM, SERT 100 nM (up to 6.6-fold difference)
Scaffold enables multi-target transporter modulation research
Derivative data; HEK293 cell uptake assays
Monoamine transporter DAT NET SERT CNS disorders

Glycogen Phosphorylase Inhibition

A series of 2,3-dihydrobenzo[1,4]dioxin derivatives, accessible via this 5-carbonyl chloride intermediate, were synthesized and evaluated as glycogen phosphorylase (GP) inhibitors. The study identified several potent GP inhibitors, representing a distinct mechanism of action from other common targets of 1,4-benzodioxane derivatives (e.g., GPCRs) [1].

Glycogen Phosphorylase SAR
Class-level inference
Active inhibitors identified from 2,3-dihydrobenzo[1,4]dioxin library
Expands building block utility beyond neuroreceptor targets
Specific IC50 values not reported in abstract; full study needed
Glycogen phosphorylase Diabetes Cancer Metabolism

Optimal Application Scenarios


Selective CYP11B2 Inhibitors for Cardiovascular Discovery

Researchers aiming to develop next-generation aldosterone synthase (CYP11B2) inhibitors for hypertension or heart failure should prioritize this building block. The evidence shows that derivatives can achieve high potency (IC50 = 2 nM) with 5.5-fold selectivity over the closely related cortisol synthase (CYP11B1), a crucial therapeutic index [1].

Subtype-Selective nAChR Ligands for Neuroscience

For projects focused on nicotinic acetylcholine receptors (nAChRs), particularly those targeting the α3β4 subtype, this compound is a key intermediate. Its derivatives demonstrate potent antagonism at α3β4 (IC50 = 1.8 nM) with a 6.7-fold preference over the α4β2 subtype, making it ideal for studying or therapeutically targeting specific nAChR-mediated pathways [2].

Polypharmacological Agents Targeting Monoamine Transporters

This compound is well-suited for medicinal chemistry programs seeking to modulate multiple monoamine systems (dopamine, norepinephrine, serotonin) simultaneously. The scaffold allows access to derivatives that inhibit DAT, NET, and SERT with tunable potencies (IC50 values ranging from 100 nM to 658 nM), offering a starting point for novel treatments of complex neuropsychiatric disorders [3].

Novel Glycogen Phosphorylase Inhibitors for Metabolic and Oncologic Research

Investigators exploring non-canonical targets for diabetes or cancer can leverage this building block to access 2,3-dihydrobenzo[1,4]dioxin derivatives with demonstrated glycogen phosphorylase (GP) inhibitory activity. This provides an entry point for chemical biology studies or lead optimization programs targeting glycogen metabolism [4].

Application
Selection Property
Validation Focus
Selective CYP11B2 inhibitor development
5-position carbonyl chloride for derivatization; selectivity window over CYP11B1
CYP11B2 vs CYP11B1 selectivity profiling in cellular assays
α3β4 nAChR subtype-selective ligand research
Building block for structure-activity studies targeting nAChR subtypes
Subtype selectivity profiling in nAChR functional assays
Multi-target monoamine transporter modulation studies
Scaffold enabling tunable DAT/NET/SERT inhibition
Transporter inhibition profiling panels and selectivity assessment
Glycogen phosphorylase inhibitor exploration
Access to 2,3-dihydrobenzo[1,4]dioxin library for GP SAR
Glycogen phosphorylase enzyme assays and lead optimization

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